Cas no 100142-73-2 (3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid)

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid structure
100142-73-2 structure
Product Name:3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid
Numero CAS:100142-73-2
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD02181745
CID:157609
PubChem ID:7131733
Update Time:2025-04-19

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole-4-propanoicacid, 1-phenyl-
    • 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
    • 3-(1-phenylpyrazol-4-yl)propanoic acid
    • 3-(1-phenyl-1H-pyrazol-4-yl)-propionic acid
    • 3-(1-Phenyl-1H-pyrazol-4-yl)-propionsaeure
    • AC1OFM4C
    • AC1Q759A
    • ACMC-20e0cs
    • CTK0H6903
    • Oprea1_330214
    • J-510446
    • 100142-73-2
    • HMS1781K18
    • 3-(1-PHENYL-1H-PYRAZOL-4-YL)PROPANOICACID
    • CHEMBL4539469
    • CS-0239723
    • Z119981168
    • DTXSID30427943
    • EN300-21817
    • 1H-Pyrazole-4-propanoic acid, 1-phenyl-
    • FT-0742232
    • AKOS000206874
    • DA-16565
    • G76113
    • AG-613/31140001
    • 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid
    • MDL: MFCD02181745
    • Inchi: 1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16)
    • Chiave InChI: NBHCOIXHQRCPQV-UHFFFAOYSA-N
    • Sorrisi: OC(CCC1C=NN(C2C=CC=CC=2)C=1)=O

Proprietà calcolate

  • Massa esatta: 216.08996
  • Massa monoisotopica: 215.082053
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 234
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58
  • XLogP3: 1.6

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: 76-78 °C
  • Punto di ebollizione: 393.8±17.0 °C at 760 mmHg
  • Punto di infiammabilità: 441.1±34.3 °C
  • Indice di rifrazione: 1.603
  • PSA: 55.12
  • LogP: 1.88950

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P321618-10mg
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid
100142-73-2
10mg
$ 50.00 2022-06-03
TRC
P321618-50mg
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid
100142-73-2
50mg
$ 160.00 2022-06-03
TRC
P321618-100mg
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid
100142-73-2
100mg
$ 230.00 2022-06-03
Enamine
EN300-21817-0.05g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
0.05g
$91.0 2025-02-20
Enamine
EN300-21817-0.1g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
0.1g
$135.0 2025-02-20
Enamine
EN300-21817-0.25g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
0.25g
$194.0 2025-02-20
Enamine
EN300-21817-0.5g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
0.5g
$306.0 2025-02-20
Enamine
EN300-21817-1.0g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
1.0g
$392.0 2025-02-20
Enamine
EN300-21817-2.5g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
2.5g
$861.0 2025-02-20
Enamine
EN300-21817-5.0g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
5.0g
$1592.0 2025-02-20
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso